molecular formula C18H14N2O3S B2513016 5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one CAS No. 906128-02-7

5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2513016
CAS No.: 906128-02-7
M. Wt: 338.38
InChI Key: RVZSJPLTIWLRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one is a useful research compound. Its molecular formula is C18H14N2O3S and its molecular weight is 338.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

The compound has been synthesized and characterized for potential use as an anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent. Specifically, derivatives of celecoxib, which includes similar compounds, have shown promising activities in these areas, indicating the potential of such compounds for therapeutic applications (Küçükgüzel et al., 2013).

Potential as Fungicides

Research into the synthesis and structure determination of similar thiohydantoin compounds has proposed their use as novel fungicides. These studies involve theoretical calculations and spectroscopy to predict the most probable structures and evaluate their potential applications (Kobyłka et al., 2019).

Antimicrobial Applications

Certain thiazolidinone and thiophene derivatives, which are structurally related to the compound , have been synthesized and evaluated for their antimicrobial properties. This research indicates the potential of such compounds in combating microbial infections (Gouda et al., 2010).

Crystal Structure Analysis

Studies on the crystal structure of related compounds have provided insights into their molecular conformation and interactions, which is vital for understanding their chemical behavior and potential applications in various fields, including pharmaceuticals (Kitoh et al., 2013).

Potential in Corrosion Inhibition

Benzimidazole derivatives, which share a similar molecular structure, have been explored for their efficacy as corrosion inhibitors. This suggests the possible application of the compound in material science and engineering (Yadav et al., 2013).

Anti-Helicobacter Pylori Agents

Compounds structurally related to the compound have shown potent activities against the gastric pathogen Helicobacter pylori, indicating potential therapeutic applications in treating infections caused by this bacterium (Carcanague et al., 2002).

Properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-11-2-5-13(6-3-11)20-17(21)14(19-18(20)24)8-12-4-7-15-16(9-12)23-10-22-15/h2-9H,10H2,1H3,(H,19,24)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZSJPLTIWLRMU-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.